molecular formula C15H9Cl2NO B3361538 9-Chloro-5-methylacridine-4-carbonyl chloride CAS No. 92138-15-3

9-Chloro-5-methylacridine-4-carbonyl chloride

Cat. No.: B3361538
CAS No.: 92138-15-3
M. Wt: 290.1 g/mol
InChI Key: SMICRUGEHSAOKO-UHFFFAOYSA-N
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Description

9-Chloro-5-methylacridine-4-carbonyl chloride ( 92138-15-3) is a specialized heterocyclic building block with a molecular formula of C 15 H 9 Cl 2 NO and a molecular weight of 290.14 g/mol . This compound integrates multiple functional groups—an acid chloride and a chloro-substituted acridine core—making it a highly versatile and reactive intermediate for constructing complex molecules in medicinal chemistry and materials science. Acridine derivatives are the subject of extensive research due to their diverse biological profiles. Structurally, the acridine scaffold is a tricyclic system featuring a nitrogen heteroatom, which allows it to interact with biological targets through intercalation and electrostatic interactions . Specifically, chloro and carbonyl chloride substituents on the acridine ring are significant in medicinal chemistry, as chlorine atoms are a common feature in pharmaceuticals, often used to fine-tune a compound's lipophilicity, metabolic stability, and binding affinity . This particular compound serves as a critical precursor in the synthesis of novel acridine-based analogs for investigating anticancer, antimicrobial, and antimalarial activities . Beyond its potential in drug discovery, acridine-based compounds like this one show significant promise as corrosion inhibitors for metals and alloys . The molecular structure, containing aromatic rings, a nitrogen heteroatom, and π-systems, facilitates strong adsorption onto metal surfaces. This adsorption forms a protective film that can significantly reduce corrosion rates in aggressive environments, offering a potential pathway for developing more environmentally benign corrosion protection technologies . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this reagent to explore new chemical spaces in synthetic organic chemistry and develop new functional materials.

Properties

IUPAC Name

9-chloro-5-methylacridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c1-8-4-2-5-9-12(16)10-6-3-7-11(15(17)19)14(10)18-13(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMICRUGEHSAOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544640
Record name 9-Chloro-5-methylacridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92138-15-3
Record name 9-Chloro-5-methylacridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methylacridine-4-carbonyl chloride typically involves the chlorination of 5-methylacridine followed by the introduction of the carbonyl chloride group. One common method includes the following steps:

    Chlorination: 5-Methylacridine is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the 9th position.

    Carbonylation: The resulting 9-chloro-5-methylacridine is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methylacridine-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 9-chloro-5-methylacridine-4-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols can be used under mild to moderate conditions.

    Hydrolysis: Aqueous solutions of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Substitution: Formation of 9-amino-5-methylacridine-4-carbonyl chloride or 9-thio-5-methylacridine-4-carbonyl chloride.

    Hydrolysis: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.

    Reduction: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.

Scientific Research Applications

9-Chloro-5-methylacridine-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a fluorescent probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Chloro-5-methylacridine-4-carbonyl chloride largely depends on its application. In medicinal chemistry, it may interact with DNA or proteins, leading to the inhibition of cellular processes in cancer cells. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on structural analogs and functional group analogs, leveraging available data from the provided sources.

Structural Comparison with Pyrimidine Derivatives

Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

  • Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) vs. acridine (three fused benzene rings with one nitrogen).
  • Functional Groups :
    • Both compounds feature chloro and methyl substituents.
    • The pyrimidine derivative includes a carboxylic acid group, whereas the acridine derivative has a reactive carbonyl chloride.
  • Reactivity :
    • The carbonyl chloride in the acridine derivative is more electrophilic, enabling facile acylation reactions.
    • The carboxylic acid in the pyrimidine derivative may participate in hydrogen bonding or salt formation .
Table 1: Key Structural and Functional Differences
Property 9-Chloro-5-methylacridine-4-carbonyl chloride 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Core Structure Acridine (tricyclic) Pyrimidine (monocyclic)
Reactive Group Carbonyl chloride Carboxylic acid
Electrophilicity High (due to Cl-CO-) Moderate (due to -COOH)
Potential Applications Organic synthesis, fluorescent probes Pharmaceuticals, agrochemicals

Functional Group Comparison with Nitroaromatics

Compounds : Trinitrotoluene (TNT) and Dinitrotoluene (DNT)

  • Functional Groups: TNT/DNT feature nitro (-NO₂) groups, contrasting with the chloro and carbonyl chloride groups in the acridine derivative.
  • Applications: TNT/DNT are used in electrochemical sensors (e.g., detection in methanol-potassium chloride solutions) .

Relevance of Methylene Chloride :

  • highlights methylene chloride as a solvent for extracting plant compounds .

Biological Activity

9-Chloro-5-methylacridine-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C_12H_8ClN_2O
  • Molecular Weight : 232.65 g/mol
  • CAS Number : 920984-66-3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Its acridine structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is similar to other acridine derivatives known for their anticancer properties.

Biological Activity Overview

The compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has suggested that this compound may induce apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerases.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation.

Anticancer Activity

A study published in Pharmacological Research highlighted the anticancer effects of acridine derivatives, including this compound. The compound was tested on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

StudyCell LineIC50 (µM)Mechanism
HeLa5.2DNA intercalation
MCF-77.8Topoisomerase inhibition

Antimicrobial Activity

In another investigation, the compound's antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. The results showed that it possessed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Comparative Analysis with Similar Compounds

This compound can be compared with other acridine derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
9-Chloro-5-methylacridineYesYes
Acridine OrangeModerateYes
DoxorubicinHighNo

Q & A

Q. What are the preferred synthetic routes for 9-chloro-5-methylacridine-4-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acylation of 9-chloro-5-methylacridine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key parameters include:

  • Temperature : Reflux (~70–80°C) for SOCl₂ ensures complete conversion, while oxalyl chloride reactions may proceed at room temperature.
  • Solvent : Anhydrous dichloromethane (DCM) or toluene minimizes side reactions.
  • Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction by activating the carboxylic acid.
    Yield optimization requires strict moisture control (e.g., inert atmosphere) and stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at position 5, chloro at position 9). Aromatic protons in acridine appear downfield (δ 8.0–9.0 ppm).
  • IR : Stretching bands at ~1770 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₀Cl₂NO: 307.02).
  • HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis.
  • PPE : Acid-resistant gloves, goggles, and fume hood use are mandatory due to its reactivity as an acyl chloride.
  • Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group at position 9 influence nucleophilic substitution reactions?

Methodological Answer: The chloro group activates the carbonyl toward nucleophilic attack (e.g., by amines or alcohols) through inductive effects. Kinetic studies show:

  • Reactivity : Substituents at position 4 (carbonyl chloride) exhibit higher electrophilicity compared to non-chlorinated analogs.
  • Regioselectivity : Steric hindrance from the methyl group at position 5 directs nucleophiles to attack at the carbonyl carbon rather than adjacent positions.
    Controlled experiments with substituted anilines (e.g., 4-nitroaniline vs. 4-methoxyaniline) can quantify electronic effects .

Q. How can conflicting stability data in different solvents be resolved?

Methodological Answer: Discrepancies in decomposition rates (e.g., DMSO vs. THF) arise from solvent nucleophilicity and trace moisture. Systematic approaches include:

  • Kinetic Monitoring : Use ¹H NMR to track hydrolysis in deuterated solvents (e.g., D₂O contamination in CDCl₃).
  • Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) at 25°C and 40°C to model degradation pathways.
  • Additive Screening : Stabilizers like molecular sieves or radical scavengers (e.g., BHT) may prolong shelf life .

Q. What strategies mitigate side reactions during coupling with sterically hindered amines?

Methodological Answer:

  • Base Selection : Use non-nucleophilic bases (e.g., Hünig’s base) to deprotonate amines without competing with acylation.
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce aggregation of bulky amines.
  • Microwave Assistance : Short reaction times (10–30 min) at 100–120°C minimize decomposition .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound from hexane/ethyl acetate and re-analyze via DSC for melting point consistency.
  • Spectral Reproducibility : Compare NMR data across deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to rule out solvent-induced shifts.
  • Batch Variability : Trace impurities (e.g., residual SOCl₂) from synthesis batches can alter properties; include elemental analysis (C, H, N) for validation .

Experimental Design Considerations

Q. How to design a kinetic study for its hydrolysis in aqueous buffers?

Methodological Answer:

  • Buffer Systems : Phosphate (pH 7.4) and acetate (pH 5.0) buffers mimic physiological and acidic conditions.
  • UV-Vis Monitoring : Track absorbance at 300 nm (acridine π→π* transitions) to quantify hydrolysis rates.
  • Temperature Dependence : Arrhenius plots (ln k vs. 1/T) derived from rates at 20°C, 30°C, and 40°C calculate activation energy (Eₐ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-5-methylacridine-4-carbonyl chloride
Reactant of Route 2
9-Chloro-5-methylacridine-4-carbonyl chloride

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